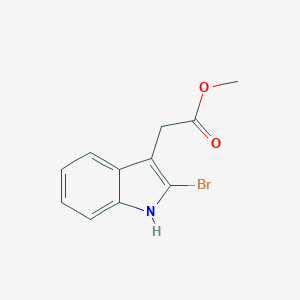
Methyl 2-(2-bromo-1H-indol-3-YL)acetate
Übersicht
Beschreibung
“Methyl 2-(2-bromo-1H-indol-3-YL)acetate” is a chemical compound that belongs to the class of organic compounds known as indoles . The indole group is a ubiquitous part of the chemical language of life and it is an integral part of many natural and synthetic products .
Synthesis Analysis
The synthesis of “Methyl 2-(2-bromo-1H-indol-3-YL)acetate” and its derivatives often involves complex chemical reactions . For example, one synthesis method involves the reaction of compound with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid in 1,4-dioxane, followed by the addition of thionyl chloride and triethyl amine .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-bromo-1H-indol-3-YL)acetate” includes a benzopyrrole or indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
“Methyl 2-(2-bromo-1H-indol-3-YL)acetate” can undergo various chemical reactions, depending on the conditions and the presence of other reactants . For instance, it can react with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid in the presence of thionyl chloride and triethyl amine .Physical And Chemical Properties Analysis
“Methyl 2-(2-bromo-1H-indol-3-YL)acetate” is likely to be a crystalline colorless solid with specific odors . It is also likely to be highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Regioselective Chemical Reactions
- Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines to give products of regioselective addition at the α-position of the activated exocyclic C=C bond, forming methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).
Natural Product Synthesis and Identification
- Brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been isolated from Thorectandra and Smenospongia sponges, contributing to the understanding of marine natural products (Segraves & Crews, 2005).
Antibacterial Applications
- Indole derivatives, such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria (Carrasco et al., 2020).
Novel Organic Synthesis Methods
- Synthesis of novel indole derivatives, including those with bromo groups, has been achieved through various synthetic methods, contributing to organic chemistry and pharmaceutical development (Mayer et al., 2004).
Enantioselective Processes
- Lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, including 1-(5-bromo-1H-indol-1-yl)propan-2-ol, has been studied for the synthesis of enantiomerically enriched compounds (Borowiecki et al., 2017).
Photophysical Studies and Fluorescence
- Synthesized indole derivatives from brominated dehydroamino acids have shown high fluorescence quantum yields and solvent sensitivity, indicating their potential as fluorescent probes (Pereira et al., 2010).
Corrosion Inhibition
- Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate has been found to be an effective inhibitor of corrosion of C38 steel in hydrochloric acid (Missoum et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including “Methyl 2-(2-bromo-1H-indol-3-YL)acetate”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJILRCSPRGMWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(NC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650596 | |
| Record name | Methyl (2-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-1H-indol-3-YL)acetate | |
CAS RN |
1912-35-2 | |
| Record name | Methyl 2-bromo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




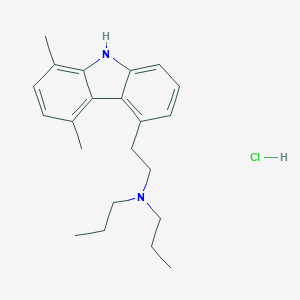

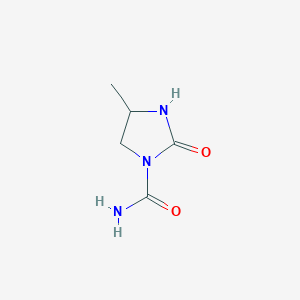
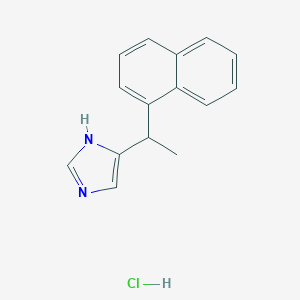
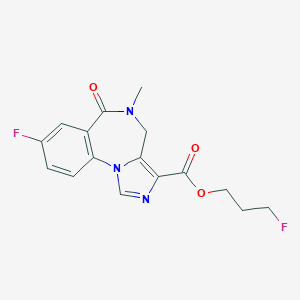
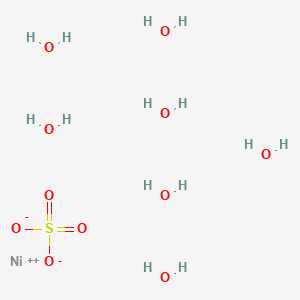
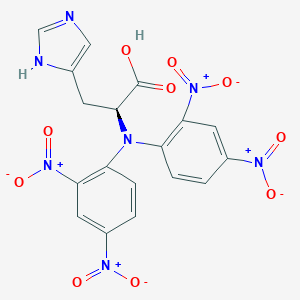
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
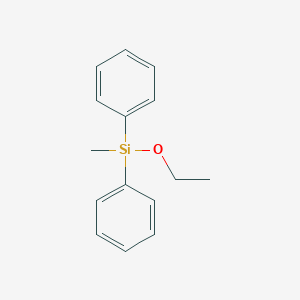
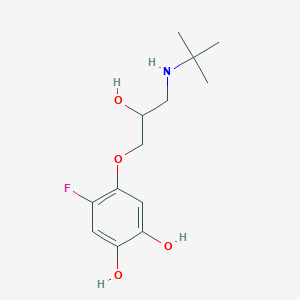
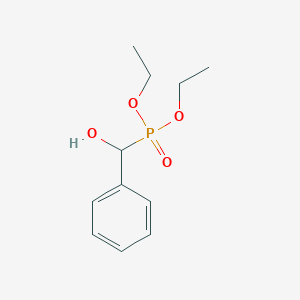
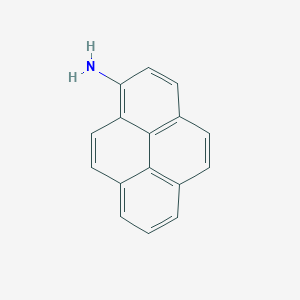
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)